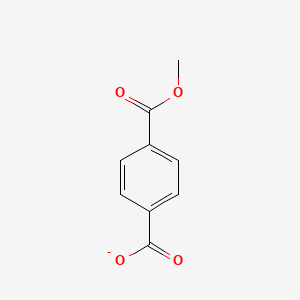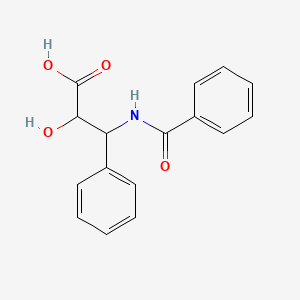
3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid
Overview
Description
3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid: is a chiral compound with the molecular formula C₁₆H₁₅NO₄ and a molecular weight of 28529 g/molThe presence of this chiral side chain is essential for the biological activity of taxol, making it a significant compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and serine.
Formation of Benzoyl Derivative: Benzaldehyde is reacted with serine to form the benzoyl derivative.
Chiral Resolution: The resulting compound undergoes chiral resolution to obtain the desired enantiomer.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzoyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzoyl-3-phenylisoketone.
Reduction: Formation of benzoyl-3-phenylisoserinol.
Substitution: Formation of various substituted benzoyl-3-phenylisoserine derivatives
Scientific Research Applications
3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of natural products.
Medicine: It is a key intermediate in the synthesis of paclitaxel, an important anticancer drug.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid is primarily related to its role in the synthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, which disrupts cell division and leads to cell death. The chiral side chain of this compound is crucial for the binding of paclitaxel to tubulin, the protein that makes up microtubules .
Comparison with Similar Compounds
n-Benzoyl-3-phenylisoserinol: A reduced form of 3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid.
n-Benzoyl-3-phenylisoketone: An oxidized form of this compound.
This compound derivatives: Various substituted derivatives with different functional groups.
Uniqueness: this compound is unique due to its specific chiral configuration, which is essential for the biological activity of paclitaxel. Its ability to serve as a key intermediate in the synthesis of an important anticancer drug highlights its significance in medicinal chemistry .
Properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
3-benzamido-2-hydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21) |
InChI Key |
HYJVYOWKYPNSTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

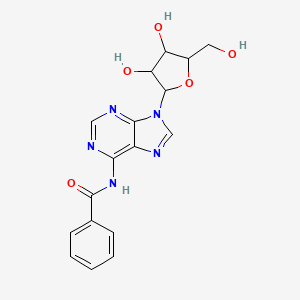
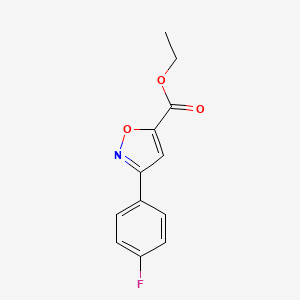
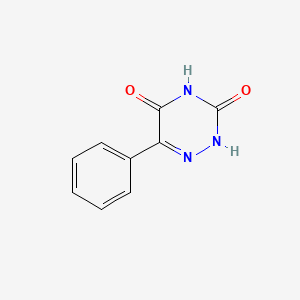
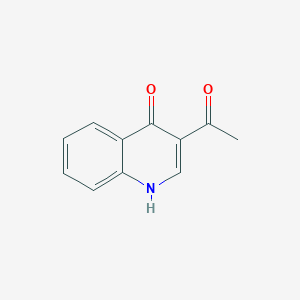
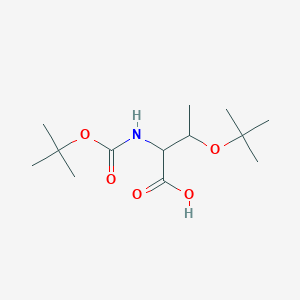
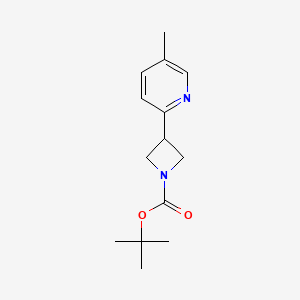
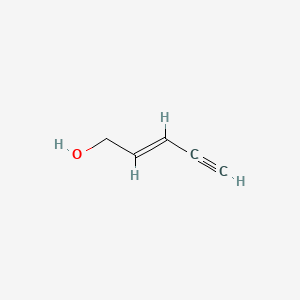
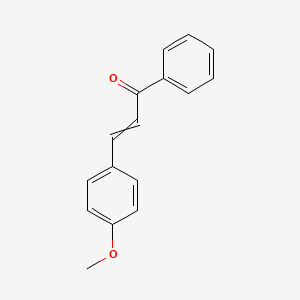
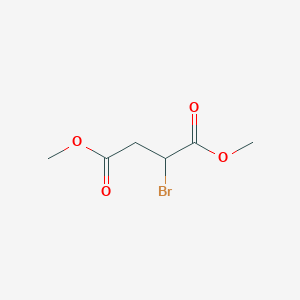
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide](/img/structure/B8816369.png)
![Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B8816392.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B8816393.png)
